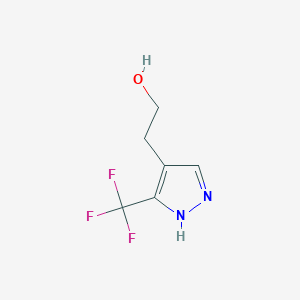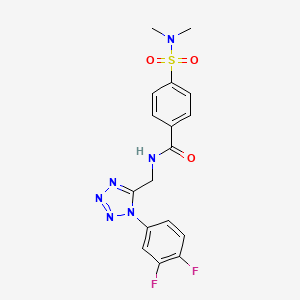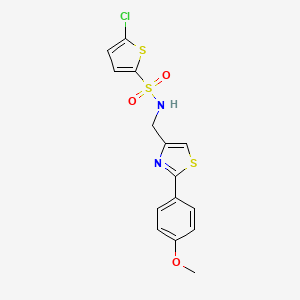
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol” is a derivative of ethanol where one of the hydrogen atoms in the ethyl group is replaced by a 3-(trifluoromethyl)-1H-pyrazol-4-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethyl ketones and trifluorotoluene are synthesized through various methods including coupling reactions with trifluoromethyl iodide and reactions with benzotrichloride .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) with a trifluoromethyl group attached at the 3-position and an ethanol group attached at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
- The compound 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol has been synthesized through trifluoroacetylation followed by treatment with hydrazine. This process also yielded isomeric compounds and intermediates, contributing to the understanding of trifluoromethyl heterocycles (Jones et al., 1996).
Potential in Biological Applications
- Some compounds related to this compound show promise in measuring pH in biological media through 19F NMR spectroscopy. This indicates potential applications in biological and chemical sensing (Jones et al., 1996).
Development of Bioactive Compounds
- Derivatives of this compound have been studied for their bioactive potential. For instance, 2-(pyrazolyl)ethylamine, derived from 2-(pyrazolyl)ethanols, shows potential as bioactive compounds, hinting at the broader utility of such derivatives in pharmaceutical research (Chagarovskiy et al., 2016).
Application in Coordination Chemistry
- Research on coordination behavior of similar compounds against metals like Pd(II), Zn(II), and Cu(II) suggests that derivatives of this compound could be valuable in developing new coordination complexes with potential applications in materials science and catalysis (Muñoz et al., 2011).
Antioxidant and Antimicrobial Potential
- Novel series of compounds containing the this compound framework have shown antioxidant and antimicrobial activities, particularly against yeasts, dermatophytes, and filamentous fungi. This suggests possible applications in developing new antimicrobial and antioxidant agents (Bonacorso et al., 2015).
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGDQQZYWOMJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2475256.png)
![2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2475258.png)



![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)

![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)